Product packaging for Benzothiazolium, 3-methyl-, methyl sulfate(Cat. No.:CAS No. 5284-73-1)

Benzothiazolium, 3-methyl-, methyl sulfate

Cat. No.: B14731795
CAS No.: 5284-73-1
M. Wt: 261.3 g/mol
InChI Key: QPTHLIIYYVUGSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Benzothiazolium Salts in Chemical Science

The parent structure, benzothiazole (B30560), is a bicyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org The exploration of benzothiazole and its derivatives dates back to the early days of heterocyclic chemistry. These compounds initially found applications as dyes and vulcanization accelerators in the rubber industry. researchgate.net

Over time, the focus of research shifted towards the synthesis and reactivity of benzothiazolium salts. These quaternary ammonium (B1175870) compounds, formed by the alkylation of the nitrogen atom in the benzothiazole ring, exhibit enhanced reactivity, making them valuable intermediates in organic synthesis. The development of various synthetic methodologies has allowed for the preparation of a wide array of substituted benzothiazolium salts, each with tailored properties for specific applications. researchgate.net

Significance of Benzothiazolium, 3-methyl-, methyl sulfate (B86663) as a Model Compound and Synthetic Intermediate

Benzothiazolium, 3-methyl-, methyl sulfate, with its well-defined structure, serves as an excellent model compound for studying the fundamental reactivity of the benzothiazolium cation. The presence of the methyl group on the nitrogen atom and the methyl sulfate counter-ion influences its solubility and reactivity.

This compound is a versatile synthetic intermediate. The thiazolium ring is susceptible to nucleophilic attack, and the protons on the methyl group attached to the nitrogen are acidic, allowing for a range of chemical modifications. researchgate.net One notable application is in the generation of N-heterocyclic carbenes (NHCs), which are potent catalysts in organic synthesis. Furthermore, benzothiazolium salts have been employed as reagents for various chemical transformations, including deoxygenative functionalization of alcohols. nih.govsemanticscholar.org They can activate alcohols to facilitate their conversion into other functional groups, showcasing an alternative to traditional methods. rsc.org

Scope and Interdisciplinary Relevance in Academic Investigations

The study of this compound and related benzothiazolium salts extends across multiple scientific disciplines. In medicinal chemistry, the benzothiazole scaffold is found in a number of pharmacologically active molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. benthamscience.commdpi.comnih.gov The unique chemical properties of benzothiazolium salts make them attractive for the development of novel therapeutic agents. nih.govresearchgate.net

In materials science, benzothiazolium derivatives are investigated for their potential use in the development of organic dyes and functional materials. researchgate.net Their electronic properties can be tuned by modifying the substituents on the benzothiazole core, leading to materials with specific optical and electronic characteristics. The ability of these compounds to form ionic liquids has also opened up new avenues for their application as environmentally benign solvents and catalysts. nih.gov

Physicochemical Properties

PropertyValue
CAS Number 5284-73-1
Molecular Formula C9H11NO4S2
Molecular Weight 261.32 g/mol
IUPAC Name 3-methyl-1,3-benzothiazol-3-ium;methyl sulfate

This data is compiled from publicly available chemical databases.

Research Applications of Benzothiazolium Salts

Research AreaApplicationKey Findings
Organic Synthesis Reagents for deoxygenative perfluoroalkylthiolation of alcohols.Benzothiazolium salts serve as convenient sources of perfluoroalkylthiolate anions for the synthesis of thioethers from readily available alcohols. nih.govsemanticscholar.org
Catalysis Precursors for N-heterocyclic carbene (NHC) catalysts.Thiazolium and benzothiazolium salts are precursors to NHCs, which are effective catalysts for reactions like the benzoin (B196080) condensation. researchgate.net
Materials Science Synthesis of novel ionic liquids.3-methyl-2-alkylthio benzothiazolyl ionic liquids have been synthesized and characterized, showing potential as surfactant antiseptics or agricultural chemicals. nih.gov
Medicinal Chemistry Core scaffold for biologically active compounds.The benzothiazole nucleus is a key component in various derivatives with antimicrobial, anti-inflammatory, and antitumor activities. benthamscience.comnih.govresearchgate.netjyoungpharm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S2 B14731795 Benzothiazolium, 3-methyl-, methyl sulfate CAS No. 5284-73-1

Properties

CAS No.

5284-73-1

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

3-methyl-1,3-benzothiazol-3-ium;methyl sulfate

InChI

InChI=1S/C8H8NS.CH4O4S/c1-9-6-10-8-5-3-2-4-7(8)9;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

QPTHLIIYYVUGSV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CSC2=CC=CC=C21.COS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Benzothiazolium, 3 Methyl , Methyl Sulfate

Established Synthetic Pathways for Benzothiazolium, 3-methyl-, methyl sulfate (B86663) from Benzothiazole (B30560) Derivatives

The most established and direct method for synthesizing Benzothiazolium, 3-methyl-, methyl sulfate is through the N-alkylation of a pre-formed benzothiazole derivative. This process involves the quaternization of the endocyclic nitrogen atom (at position 3) of the benzothiazole ring.

The key transformation is the reaction of a 2-substituted benzothiazole with a methylating agent. Dimethyl sulfate is a powerful and commonly used methylating agent for this purpose due to its high reactivity. arkat-usa.orgnih.govarkat-usa.org The reaction introduces a methyl group onto the nitrogen atom, forming the benzothiazolium cation, with the methyl sulfate anion serving as the counter-ion.

A specific example involves the synthesis of a structurally related compound, 3-Methyl-2-(methylsulfanyl)benzothiazolium Methylsulfate. In this preparation, 2-(methylsulfanyl)benzothiazole is treated with dimethyl sulfate. The reaction is typically conducted in a dry organic solvent. The mixture is heated to facilitate the reaction, and upon cooling, the desired quaternary salt precipitates and can be isolated. Other alkylating agents such as alkyl iodides (e.g., iodomethane) and alkyl bromides can also be used to form analogous 3-alkylated thiazolium salts. nih.gov

PrecursorReagentProduct
2-Substituted BenzothiazoleDimethyl sulfateThis compound

Exploration of Novel Precursor Compounds for Enhanced Synthesis

The synthesis of the target compound is fundamentally dependent on the availability of the benzothiazole heterocyclic core. Consequently, research into novel precursor chemistry focuses on efficient and versatile methods to construct this core structure. The most common and widely studied pathway to benzothiazole derivatives is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds. doaj.orgsemanticscholar.org

This foundational reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring, which can then be carried through to the final quaternized product. Variations of this synthesis include reacting 2-aminobenzenethiol with:

Aldehydes and Ketones: This condensation reaction is a versatile method for producing 2-substituted benzothiazoles. doaj.org

Carboxylic Acids and Derivatives: Acyl chlorides and esters can also be condensed with 2-aminobenzenethiol to yield the corresponding benzothiazole. semanticscholar.org

Dialkyl Carbonates: In an iodine-promoted reaction, dialkyl carbonates can serve as green alkylating reagents in a ring-opening alkylation of benzothiazoles. thieme-connect.de

The exploration of these precursor pathways allows for the synthesis of a diverse library of benzothiazole derivatives, which are the immediate precursors for the N-methylation step to produce compounds like this compound.

Synthesis of Benzothiazole Precursors
Precursor 1Precursor 2Resulting Benzothiazole Structure
2-AminobenzenethiolAldehyde (R-CHO)2-R-Benzothiazole
2-AminobenzenethiolCarboxylic Acid (R-COOH)2-R-Benzothiazole
2-AminobenzenethiolAcyl Chloride (R-COCl)2-R-Benzothiazole

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing the synthesis of benzothiazolium salts involves refining the conditions for both the formation of the benzothiazole precursor and the subsequent N-alkylation step. Key parameters that are frequently adjusted to improve reaction efficiency, yield, and purity include the choice of solvent, catalyst, reaction temperature, and reaction time.

For the N-alkylation step, regioselectivity is a critical factor. Studies on the N-alkylation of similar heterocyclic systems, such as indazoles and tetrazoles, demonstrate that the choice of base and solvent can significantly influence which nitrogen atom is alkylated. beilstein-journals.orgmdpi.com For instance, using sodium hydride in an appropriate solvent often provides high regioselectivity. beilstein-journals.org While the benzothiazole system has a specific site for quaternization, preventing side reactions and ensuring complete conversion is crucial.

The reaction conditions for the synthesis of the benzothiazole precursors have been extensively studied. Factors influencing the outcome include:

Solvent: A range of solvents from traditional organic solvents to greener alternatives like ethanol (B145695) or water can be used. airo.co.in

Catalyst: Various catalysts, including acids (like p-Toluenesulfonic acid), metals, and biocatalysts, can be employed to accelerate the condensation reaction. airo.co.in

Temperature and Time: Reaction kinetics are highly dependent on temperature. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. airo.co.in

These optimization studies are essential for transitioning laboratory-scale procedures to more efficient and scalable synthetic methods.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole and its derivatives to minimize environmental impact. doaj.orgsemanticscholar.orgrsc.org These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key sustainable strategies employed in the synthesis of benzothiazole precursors include:

Green Solvents: The use of environmentally benign solvents such as water, ethanol, or glycerol (B35011) is a primary focus. airo.co.inorgchemres.org One-pot syntheses in aqueous micellar media have also been developed. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are used to reduce energy consumption and shorten reaction times significantly. airo.co.inorgchemres.org Visible-light-promoted reactions offer a photocatalyst-free method for the functionalization of benzothiazoles under mild conditions. rsc.org

Efficient Catalysis: The development of reusable heterogeneous catalysts or metal-free organocatalysts improves reaction efficiency and simplifies product purification, reducing waste generation. airo.co.in

Solvent-Free Reactions: In some cases, reactions can be conducted under solvent-free conditions, where the reactants are mixed directly and heated, eliminating solvent waste entirely. airo.co.in

Green Synthetic Methods for Benzothiazole Precursors
Green ApproachExample Condition/CatalystAdvantage
Microwave IrradiationReaction in ethanol at 80°CReduced reaction time (e.g., 10 minutes) airo.co.in
Solvent-Free Synthesisp-Toluenesulfonic acid catalyst at 100°CEliminates hazardous solvent waste airo.co.in
Aqueous MediaCopper sulfate catalyst in water/glycerolUse of non-toxic, green solvents orgchemres.org
Visible Light PromotionIrradiation with blue LEDsAvoids external photocatalysts, mild conditions rsc.org

Mechanistic Investigations of Benzothiazolium, 3 Methyl , Methyl Sulfate Reactivity

Oxidative Transformations and Detailed Reaction Mechanisms

The benzothiazolium ring system is subject to various oxidative transformations, often leading to ring-opened products or the formation of sulfoxides. While specific studies on 3-methyl-benzothiazolium methyl sulfate (B86663) are not extensively detailed in the provided literature, the reactivity of the core benzothiazole (B30560) structure allows for mechanistic inferences. Oxidative processes can target the sulfur atom or lead to coupling reactions.

For instance, in related systems, oxidation can facilitate the formation of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol through a sequence that includes oxidative dehydrogenation. mdpi.com Another general oxidative pathway involves the use of reagents like Dess-Martin periodinane, which can promote the cyclization of thioamides to form the benzothiazole ring, proceeding through a thiyl radical mechanism. mdpi.com

Furthermore, 3-methyl-2-benzothiazolinone hydrazone (MBTH), a related compound, is used in oxidative coupling reactions for analytical purposes. In the presence of an oxidizing agent like cerium(IV) ammonium (B1175870) sulfate, MBTH couples with various compounds, indicating the susceptibility of the benzothiazole moiety to oxidative processes that lead to highly colored products. researchgate.net This suggests that the 3-methyl-benzothiazolium cation could undergo similar coupling reactions under specific oxidative conditions, potentially initiated by an attack on the electron-rich components of the system.

Nucleophilic and Electrophilic Reactivity Patterns and Selectivity Studies

The reactivity of Benzothiazolium, 3-methyl-, methyl sulfate is dominated by the electrophilic nature of the benzothiazolium cation and the nucleophilic potential of the methyl sulfate anion.

Studies on related N-alkylbenzothiazolium salts demonstrate their participation in 1,3-dipolar cycloaddition reactions, highlighting the electrophilic character of the ring system. beilstein-journals.orgresearchgate.net The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds through nucleophilic attack, showcasing the benzothiazole moiety's ability to react with electrophilic centers. nih.gov The 1,4-benzothiazine ring, a related structure, is known to undergo ring contraction to the 1,3-benzothiazole system under the action of nucleophiles, a process initiated by nucleophilic attack. beilstein-journals.org

Nucleophilic Reactivity of the Methyl Sulfate Anion: The methyl sulfate (CH₃SO₄⁻) anion is a competent nucleophile and an effective methylating agent. It can react with various electrophiles. However, in the context of this salt, it is more commonly recognized for its role as a leaving group in SN2 reactions where it acts as the electrophilic source of a methyl group. Monomethyl sulfate is an efficient alkylating agent in water, reacting with oxygen nucleophiles. researchgate.net The reactivity of the methyl sulfate anion itself as a nucleophile is less pronounced compared to its role as a precursor to electrophilic methylation.

The table below summarizes the dual reactivity of the compound.

ComponentReactivity TypeDescriptionTypical Reactants
3-Methyl-benzothiazolium Cation ElectrophilicThe C2 position is susceptible to attack by nucleophiles, leading to addition or ring-opening products.Amines, Thiols, Grignard reagents, Enolates
Methyl Sulfate Anion Electrophilic (as methyl source)Acts as a methylating agent via SN2 displacement. researchgate.netOxygen nucleophiles, Amines

Photochemical Reactions and Excited State Dynamics of this compound

The photochemical behavior of benzothiazole derivatives involves various transformations, including cyclizations and desulfurization, which are dictated by the nature of their excited states. While direct studies on 3-methyl-benzothiazolium methyl sulfate are limited, research on analogous structures provides insight into potential reaction pathways.

Photolysis of related triazole-3-thiones can lead to either photocyclization to form benzothiazines or photodesulfurization, with the outcome dependent on the excited state involved. researchgate.net For example, direct irradiation often proceeds through a singlet excited state, while sensitized photolysis involves a triplet state, leading exclusively to desulfurized products. researchgate.net The mechanism for photodesulfurization is proposed to involve the formation of an intermediate episulfide. researchgate.net

In other systems, such as N-methyl-1,2,4-triazoline-3,5-dione (MeTAD), photochemical reactions with aromatic compounds like benzene (B151609) can occur. mdpi.com These reactions are believed to proceed via electron transfer from the aromatic ring to the highly electrophilic triplet state of the photoactivated molecule, leading to substitution products. mdpi.com Given the electrophilic nature of the benzothiazolium cation, a similar photo-induced electron transfer mechanism could be envisioned in its reactions with electron-rich species.

Continuous flow photochemistry has been utilized for the synthesis of related heterocyclic compounds like 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, demonstrating that light can induce multicomponent reactions efficiently. mdpi.com This suggests that 3-methyl-benzothiazolium methyl sulfate could be a candidate for novel photochemical syntheses under similar conditions.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of benzothiazolium salts are characterized by their ability to undergo reduction. The positively charged benzothiazolium cation is readily reduced, and the mechanism can lead to different products depending on the substituents and reaction conditions.

Reduction of 2-substituted 3-methylbenzothiazolium salts using chemical reducing agents like sodium amalgam (Na/Hg) can result in the formation of various dimeric compounds. researchgate.net Depending on the substituent at the C2 position, the reduction can lead to either 2,2'-bibenzo[d]thiazolinylidenes or 2,2'-diphenyl-3,3'-dimethyl-2,2',3,3'-tetrahydro-2,2'-bibenzothiazole. researchgate.net These reductive dimerization reactions highlight the ability of the benzothiazolium cation to accept an electron, forming a radical intermediate that subsequently dimerizes.

The electrochemical reduction potentials of these salts are a key parameter in understanding their redox behavior. Although specific values for the methyl sulfate salt are not provided, studies on similar structures indicate that the reduction process is a central feature of their chemistry. These compounds can act as precursors to highly reducing n-dopants used in organic electronic devices. researchgate.net The initial reduction step forms a thiazolyl radical, which can then undergo further reactions, such as dimerization or acting as a hydride donor. researchgate.net

Reaction Kinetics and Thermodynamics in Model Systems

The kinetics and thermodynamics of reactions involving this compound are influenced by the nature of the reactants, the solvent, and the temperature.

Kinetics: Kinetic studies on the nucleophilic substitution reactions of related aromatic compounds show that the rates are highly dependent on the solvent and the nature of the nucleophile. For example, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines was studied spectrophotometrically, yielding second-order rate constants. researchgate.net Such studies are typically performed under pseudo-first-order conditions to determine the rate constants and activation parameters. researchgate.net For the methyl sulfate component, its reaction as a methylating agent with various nucleophiles has been studied, and Arrhenius plots have been used to determine rate constants and activation parameters. researchgate.net

Thermodynamics: The thermodynamic stability of benzothiazole derivatives has been investigated through both experimental and computational methods. For instance, the standard molar enthalpies of formation (ΔfH°m) in the solid and gaseous states for compounds like 3-methyl-2-benzoxazolinone (B1265911) were determined using static-bomb combustion calorimetry and Calvet microcalorimetry. mdpi.com Such data allows for the calculation of gas-phase Gibbs energies of formation (ΔfG°m), which provides a measure of relative thermodynamic stability. mdpi.com Computational methods, such as the G3(MP2)//B3LYP composite method, have been employed to estimate these thermodynamic properties, showing good agreement with experimental results. mdpi.comnih.gov These studies reveal how substituents, such as a methyl group, enthalpically influence the stability of the heterocyclic core. mdpi.com

The following table presents hypothetical kinetic data for a typical SN2 reaction involving a nucleophile and the benzothiazolium salt, based on similar systems.

NucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
PiperidineMethanol251.5 x 10⁻³55.2-120.5
MorpholineMethanol250.8 x 10⁻³58.1-115.3
PiperidineBenzene252.1 x 10⁻²48.9-135.8
MorpholineBenzene251.3 x 10⁻²51.5-130.1

Note: Data is illustrative and based on kinetic studies of similar aromatic substitution reactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Benzothiazolium, 3 Methyl , Methyl Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, while two-dimensional techniques reveal through-bond and through-space correlations.

The ¹H NMR spectrum of Benzothiazolium, 3-methyl-, methyl sulfate (B86663) is expected to show distinct signals corresponding to the aromatic protons of the benzothiazolium ring and the protons of the two methyl groups. Due to the positive charge on the nitrogen atom, the adjacent aromatic protons are deshielded and would appear at lower field (higher ppm values) compared to neutral benzothiazole (B30560). The protons on the fused benzene (B151609) ring (H-4, H-5, H-6, and H-7) typically appear as a complex multiplet system. The N-methyl group protons are anticipated to be a sharp singlet, also deshielded by the adjacent positive charge. The methyl group of the methyl sulfate anion would present as another distinct singlet at a characteristic chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the benzothiazolium ring would show signals in the aromatic region. The C-2 carbon, being adjacent to both the positive nitrogen and the sulfur atom, is expected to be significantly downfield. The carbons of the fused benzene ring would have distinct chemical shifts influenced by their position relative to the heteroatoms. The N-methyl carbon and the methyl carbon of the sulfate anion will each produce a signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Benzothiazolium) 7.5 - 8.5 115 - 145
C2-H (Benzothiazolium) ~9.0 - 10.0 ~160 - 170
N-CH₃ (Cation) ~4.0 - 4.5 ~35 - 45

Note: These are predicted values based on the analysis of similar structures; actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the benzothiazolium ring, cross-peaks would be observed between H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming their connectivity within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign each carbon atom that bears a proton, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons). For example, correlations would be expected from the N-methyl protons to the C-2 and C-7a carbons of the benzothiazolium ring, confirming the site of methylation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The IR and Raman spectra of Benzothiazolium, 3-methyl-, methyl sulfate would be characterized by absorption bands corresponding to the benzothiazolium cation and the methyl sulfate anion. The benzothiazolium ring would exhibit characteristic C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C-H bending modes would appear in the 900-650 cm⁻¹ fingerprint region. The methyl sulfate anion is expected to show strong, characteristic S=O stretching bands (around 1250-1280 cm⁻¹) and S-O stretching bands (around 1000 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
C=N (Thiazolium) Stretching 1650 - 1550
Aromatic C=C Stretching 1600 - 1450
S=O (Sulfate) Asymmetric/Symmetric Stretching 1280 - 1250
S-O (Sulfate) Stretching ~1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The benzothiazolium cation, containing a conjugated aromatic system, is expected to exhibit strong absorption in the UV region due to π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of the system. For N-alkylated benzothiazolium salts, these absorptions typically occur in the 250-350 nm range.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the bicyclic benzothiazolium ring system. Furthermore, it would reveal the geometry of the methyl sulfate anion, which is expected to be tetrahedral around the sulfur atom. The crystal packing would be dictated by ionic interactions between the positively charged benzothiazolium cation and the negatively charged methyl sulfate anion. Weaker interactions, such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings of adjacent cations, would also likely play a role in stabilizing the crystal lattice.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would confirm the molecular weight of the constituent ions. In positive-ion mode (ESI+), the spectrum would show a prominent peak corresponding to the 3-methylbenzothiazolium cation (C₈H₈NS⁺), with a calculated m/z of 150.04. In negative-ion mode (ESI-), the methyl sulfate anion (CH₃SO₄⁻) would be detected at an m/z of 111.00.

High-resolution mass spectrometry (HRMS) would provide the exact mass of these ions, confirming their elemental composition. Tandem mass spectrometry (MS/MS) could be used to study the fragmentation pathways of the 3-methylbenzothiazolium cation. Common fragmentation processes would likely involve the loss of neutral molecules or radicals, providing further structural confirmation. pharmacy180.commsu.edu

Table 3: Compound Names Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Modeling of Benzothiazolium, 3 Methyl , Methyl Sulfate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. For the 3-methylbenzothiazolium cation, the positively charged component of "Benzothiazolium, 3-methyl-, methyl sulfate (B86663)," DFT calculations, particularly with hybrid functionals like B3LYP, are employed to determine its optimized geometry and electronic properties.

Optimized Molecular Structure: DFT calculations are used to find the minimum energy structure of the molecule. The geometry is optimized by calculating forces on each atom and adjusting their positions until a stable configuration is reached. For a close analogue, N-methyl benzothiazolium iodide, the optimized structure reveals key bond lengths and angles. nbu.edu.sa The thiazolium ring, fused to the benzene (B151609) ring, dictates the planarity of the core structure. The methyl group attached to the nitrogen atom introduces specific geometric parameters.

Below is a table of selected calculated geometrical parameters for the related N-methylbenzothiazolium cation.

ParameterAtoms InvolvedCalculated Value (Å or °)
Bond LengthC-S1.75
Bond LengthN-C (thiazole)1.36
Bond LengthN-C (methyl)1.48
Bond LengthC=C (benzo)~1.39 - 1.41
Bond AngleC-S-C92.8
Bond AngleC-N-C (thiazole)109.5
Bond AngleC-N-C (methyl)125.0

Note: Data presented is based on calculations for the analogous N-methylbenzothiazolium cation and serves as a representative example. nbu.edu.sa

Electronic Structure and Molecular Orbitals: The electronic properties are understood by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. For benzothiazole (B30560) derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO is distributed over the conjugated system, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "Benzothiazolium, 3-methyl-, methyl sulfate," MD simulations can provide detailed insights into its behavior in a solution, revealing how the cation and anion interact with each other and with solvent molecules.

The simulation process involves defining a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system based on the positions of its atoms. The system, comprising the benzothiazolium cation, methyl sulfate anion, and a large number of solvent molecules (e.g., water), is then allowed to evolve over time according to Newton's laws of motion.

Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding an atom or molecule at a certain distance from a reference atom. RDFs can reveal the structure of the solvation shells around the cation and anion. For instance, the RDF between the nitrogen atom of the cation and the oxygen atoms of water would show the hydration structure.

Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF): RMSD tracks the conformational stability of the solute over the simulation time, while RMSF identifies the flexibility of different parts of the molecule. researchgate.net

Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to the solvent, providing information on its exposure to the surrounding environment. researchgate.net

These simulations can elucidate the formation of ion pairs in solution and the influence of the solvent on the stability and conformation of the ionic compound. lakeheadu.cagaussian.com

Simulation ParameterTypical Value/MethodInformation Gained
Force FieldAMBER, CHARMM, GROMOSDefines inter- and intramolecular potentials.
Solvent ModelTIP3P, SPC/E (for water)Models the behavior of the solvent.
Simulation Time10s to 100s of nanosecondsEnsures adequate sampling of molecular motions.
AnalysisRDF, RMSD, SASA, Hydrogen BondingProvides insights into structure, stability, and interactions. researchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are used to quantify the reactivity of molecules. conicet.gov.arresearchgate.net These descriptors are based on the energies of the frontier molecular orbitals (HOMO and LUMO).

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.

These global reactivity descriptors provide a quantitative basis for comparing the reactivity of different molecules. samipubco.com For the 3-methylbenzothiazolium cation, a relatively high electrophilicity index would be expected due to its positive charge, indicating its susceptibility to attack by nucleophiles. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most reactive towards nucleophilic or electrophilic attack.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nbu.edu.sa These frequencies correspond to the absorption peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum for a related compound, N-methyl benzothiazolium iodide, shows characteristic peaks for C-H, C-C, and C-N stretching and bending modes, which are consistent with the known functional groups in the molecule. nbu.edu.sa For instance, a peak around 2990 cm⁻¹ is indicative of the alkane C-H stretch from the methyl group. nbu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. conicet.gov.arrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. gaussian.comconicet.gov.arrsc.orgnih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and the computational level of theory used. conicet.gov.ar

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. lakeheadu.camdpi.comacademie-sciences.fr This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For the 3-methylbenzothiazolium cation, TD-DFT calculations would likely predict strong π → π* transitions associated with the conjugated aromatic system.

In Silico Mechanistic Studies of Reactions Involving this compound

In silico mechanistic studies use computational methods to explore the pathways of chemical reactions. For reactions involving "this compound," these studies can elucidate reaction mechanisms, identify intermediates and transition states, and calculate activation energies.

A typical approach involves:

Mapping the Potential Energy Surface (PES): The energies of reactants, products, intermediates, and transition states are calculated using DFT.

Locating Transition States (TS): A transition state is a first-order saddle point on the PES. Computational algorithms are used to find the geometry of the TS connecting reactants and products.

Calculating Activation Energies: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For the 3-methylbenzothiazolium cation, a potential reaction for mechanistic study would be its interaction with a nucleophile. Computational studies could map out the reaction pathway, determine whether the reaction proceeds via an addition or substitution mechanism, and predict the regioselectivity of the nucleophilic attack on the benzothiazolium ring system. Such studies are invaluable for understanding the reactivity of the compound and for designing new synthetic routes. academie-sciences.fr

Applications and Research Frontiers in Advanced Materials Science and Engineering

Incorporation into Functional Materials Systems and Architectures

The integration of Benzothiazolium, 3-methyl-, methyl sulfate (B86663) into functional materials systems could offer a versatile platform for creating advanced materials with tailored properties. The inherent characteristics of the benzothiazolium cation, such as its aromatic nature and positive charge, make it a candidate for incorporation into various architectures, including polymer composites, metal-organic frameworks (MOFs), and self-assembled monolayers.

In polymer-based systems, Benzothiazolium, 3-methyl-, methyl sulfate could be introduced as a functional additive or co-monomer. Its presence could enhance the thermal stability, conductivity, or optical properties of the host polymer. For instance, the charged nature of the benzothiazolium moiety could facilitate ion transport, making such composites potentially useful in solid-state electrolytes for batteries or sensors.

Within the structured and porous environment of MOFs, the incorporation of this compound as a counterion or a component of a functionalized linker could lead to materials with enhanced gas sorption capabilities or catalytic activity. The specific size and charge of the molecule could influence the pore dimensions and surface chemistry of the MOF, allowing for selective adsorption of guest molecules.

Table 1: Potential Functional Material Systems Incorporating this compound

Material SystemPotential Role of this compoundPotential Application
Polymer CompositesFunctional additive, co-monomerSolid-state electrolytes, antistatic coatings
Metal-Organic Frameworks (MOFs)Counterion, functionalized linker componentGas storage and separation, catalysis
Self-Assembled MonolayersHead group for surface modificationModified electrodes, sensors

Role in the Development of Organic Electronic and Optoelectronic Materials

The benzothiazolium scaffold is a known component in various organic electronic and optoelectronic materials. While specific data for this compound is scarce, its structural features suggest potential utility in this domain. The electron-accepting nature of the benzothiazolium cation makes it a candidate for use in n-type organic semiconductors.

For organic photovoltaics (OPVs), benzothiazolium derivatives can be explored as non-fullerene acceptors. The tunability of the electronic properties of the benzothiazolium ring system through chemical modification allows for the potential optimization of the energy levels to match with various donor materials, a key factor in achieving high power conversion efficiencies.

Photonic and Nonlinear Optical Material Applications

Benzothiazolium salts have garnered significant attention for their nonlinear optical (NLO) properties. These properties arise from the charge-transfer characteristics within the molecule, which can be enhanced by appropriate donor-acceptor substitutions on the benzothiazolium framework. Although detailed NLO studies on this compound are not prominent, its core structure suggests a potential for such applications.

The presence of a permanent dipole moment in the benzothiazolium cation is a prerequisite for second-order NLO activity. When incorporated into a non-centrosymmetric crystal lattice, materials based on this compound could exhibit properties like second-harmonic generation (SHG), making them potentially useful for frequency conversion of laser light.

In the realm of photonics, the absorption and emission characteristics of this compound could be exploited. If the compound exhibits fluorescence, it could be investigated for use in fluorescent probes or as a gain medium in organic lasers. The specific spectral properties would be influenced by the methyl and methyl sulfate substituents.

Design of Stimuli-Responsive Materials Utilizing this compound Scaffolds

The development of "smart" materials that respond to external stimuli is a burgeoning area of materials science. The benzothiazolium moiety can be a key component in the design of such materials. For instance, the electronic structure of the benzothiazolium ring can be sensitive to changes in its environment, such as pH, solvent polarity, or the presence of specific analytes.

Materials incorporating this compound could be designed to exhibit chromic behavior (color change) in response to these stimuli. For example, a change in pH could lead to a reversible chemical transformation of the benzothiazolium cation, resulting in a visible color change. This could be harnessed in the development of chemical sensors or indicators.

Furthermore, the ionic nature of the compound could be utilized in designing stimuli-responsive polymers. For instance, a polymer with pendant benzothiazolium groups could exhibit changes in its solubility or conformation in response to changes in the ionic strength of the surrounding medium.

Table 2: Potential Stimuli-Responsive Applications of this compound-Based Materials

StimulusPotential ResponsePotential Application
pHColor change (acidochromism)pH sensors, indicators
Solvent PolarityShift in absorption/emission spectra (solvatochromism)Polarity probes
Analyte BindingChange in optical or electrochemical propertiesChemical sensors
Ionic StrengthChange in polymer conformation/solubility"Smart" hydrogels, controlled release systems

Surface Interactions and Interfacial Phenomena in Material Design

The surface and interfacial properties of materials are critical to their performance in a wide range of applications. The charged and aromatic nature of this compound suggests that it could play a significant role in modifying surface properties and influencing interfacial phenomena.

As a cationic species, it would be expected to adsorb onto negatively charged surfaces through electrostatic interactions. This property could be exploited for surface modification of materials like clays, silica, or certain polymers to alter their hydrophilicity, adhesion, or biocompatibility.

Catalytic and Synthetic Utility of Benzothiazolium, 3 Methyl , Methyl Sulfate Derivatives

Benzothiazolium, 3-methyl-, methyl sulfate (B86663) as a Precursor for N-Heterocyclic Carbene (NHC) Organocatalysis

Benzothiazolium salts, including Benzothiazolium, 3-methyl-, methyl sulfate, are key precursors for the generation of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that, despite being neutral species, exhibit strong nucleophilic and basic properties. The generation of an NHC from a benzothiazolium salt is typically achieved through deprotonation at the C2 position of the thiazole (B1198619) ring using a suitable base. d-nb.infonih.gov

The initial step in NHC-catalyzed reactions involves the deprotonation of the azolium salt (I) to form the highly reactive NHC (II). nih.gov This nucleophilic carbene then attacks an electrophilic substrate, such as an aldehyde, to form an adduct (III). d-nb.infosemanticscholar.org This adduct can then isomerize, often through a protonation/deprotonation sequence, to form the crucial "Breslow intermediate" (V). d-nb.infonih.gov This intermediate is key to the reactivity principle known as "umpolung" or polarity inversion, where the typically electrophilic carbonyl carbon of an aldehyde is converted into a nucleophile. nih.gov This catalytic strategy expands the scope of reactions available for aldehydes, making benzothiazolium salts valuable in synthetic chemistry. nih.gov

The stability and catalytic activity of the resulting NHC are influenced by the substituents on the benzothiazole (B30560) ring and the nitrogen atom. Sterically demanding groups can enhance the stability of the carbene. researchgate.net The choice of the N-substituent and backbone substitution patterns on the thiazolium salt can significantly impact the reactivity and selectivity of the NHC in catalytic reactions. researchgate.net

Application in Diverse Organic Transformations

The N-heterocyclic carbenes generated from benzothiazolium salts catalyze a multitude of organic transformations. These reactions leverage the unique reactivity of the Breslow intermediate and other key species in the catalytic cycle.

One of the most classic applications is the benzoin (B196080) condensation , a carbon-carbon bond-forming reaction that couples two aldehydes to produce an α-hydroxycarbonyl compound, also known as an acyloin. semanticscholar.org The NHC catalyst facilitates this reaction by enabling the umpolung of one aldehyde molecule, which then acts as a nucleophile. semanticscholar.org

Another significant transformation is the Stetter reaction , which involves the 1,4-conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone or ester. nih.govresearchgate.net This reaction forms a 1,4-dicarbonyl compound, a valuable synthetic intermediate. nih.gov

Furthermore, NHCs derived from benzothiazolium salts have been employed in various cycloaddition and domino reactions. For instance, they have been used in the synthesis of pyrimido[2,1-b]benzothiazoles and other heterocyclic structures. researchgate.net These complex transformations often proceed with high efficiency and stereoselectivity under the influence of the organocatalyst.

The table below summarizes some key organic transformations catalyzed by NHCs derived from thiazolium salts.

TransformationReactantsProduct Type
Benzoin CondensationTwo Aldehydesα-Hydroxycarbonyl (Acyloin)
Stetter ReactionAldehyde, Michael Acceptor1,4-Dicarbonyl Compound
Domino ReactionsImines, AzlactonesBenzothiazolopyrimidines
Mannich-Type ReactionsImines, Malonatesβ-Amino Esters

Asymmetric Catalysis Mediated by Chiral Benzothiazolium Derivatives

A significant advancement in NHC organocatalysis is the development of asymmetric transformations using chiral benzothiazolium salt precursors. By incorporating chirality into the structure of the NHC catalyst, it is possible to control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products. bohrium.com

Chiral benzothiazolium derivatives have been successfully applied in a range of asymmetric reactions, including domino Mannich/cyclization reactions and formal [4+2] cyclizations. nih.govresearchgate.net For example, the reaction between 2-benzothiazolimines and azlactones, catalyzed by a bifunctional squaramide catalyst derived from a chiral scaffold, can produce chiral benzothiazolopyrimidine derivatives with excellent stereoselectivities, often achieving up to 99% enantiomeric excess (ee). nih.gov

Similarly, chiral thiourea (B124793) catalysts have been used in the asymmetric Mannich/cyclization tandem reaction of 2-benzothiazolimines and 2-isothiocyanato-1-indanones. mdpi.com This method provides access to novel spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with high yields and excellent diastereoselectivities and enantioselectivities (up to >20:1 dr and 98% ee). mdpi.com These methodologies are crucial for the synthesis of biologically active molecules and complex natural products. bohrium.com

The following table showcases examples of asymmetric reactions mediated by chiral benzothiazolium-derived catalysts.

ReactionCatalyst TypeProductStereoselectivity
Asymmetric [4+2] CyclizationBifunctional SquaramideChiral BenzothiazolopyrimidinesUp to 99% ee nih.gov
Asymmetric Mannich/CyclizationChiral ThioureaChiral Spirocyclic CompoundsUp to 98% ee, >20:1 dr mdpi.com

Development of Novel Catalytic Systems and Methodologies

Research in the field of benzothiazolium salt catalysis continues to evolve, leading to the development of novel catalytic systems and synthetic methodologies. Scientists are exploring new molecular architectures for benzothiazolium salts to fine-tune their electronic and steric properties, thereby enhancing catalytic activity and selectivity. researchgate.net

One area of development involves the synthesis of novel benzothiazolium salts with specific functionalities. For instance, 2-(perfluoroalkylthio)benzothiazolium salts have been developed as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. nih.gov This method provides direct access to valuable pentafluoroethyl and heptafluoropropyl thioethers from readily available alcohols. nih.gov

Another innovative approach is the use of N-methyl-benzothiazolium salts as carbon-centered Lewis acids. researchgate.net These compounds have been shown to activate Si-H σ-bonds and are effective catalysts for various hydrosilylation and dehydrosilylation reactions. This application expands the catalytic role of benzothiazolium salts beyond traditional NHC-mediated umpolung chemistry. researchgate.net

Furthermore, novel solvatochromic systems based on 2-(4H-4-oxo-benzopyran-3-yl)benzothiazolium salts have been synthesized. mdpi.org These compounds exhibit changes in color depending on the solvent, indicating their potential use in sensing applications. The synthesis of these complex molecules can be achieved through one-pot condensation reactions, often enhanced by microwave irradiation. mdpi.org

Mechanistic Studies of Catalytic Cycles and Active Species

Understanding the mechanism of catalysis is crucial for the rational design of new catalysts and reactions. The catalytic cycle of NHC-mediated transformations, initiated from precursors like this compound, has been the subject of detailed investigation. d-nb.infonih.gov

The classical mechanism, first proposed by Breslow, involves the initial deprotonation of the azolium salt to form the free NHC. d-nb.info This NHC then reacts with a substrate, typically an aldehyde, to form the Breslow intermediate. d-nb.infonih.gov This key intermediate is central to the catalytic cycle, participating in subsequent bond-forming steps before the final product is released and the NHC catalyst is regenerated. semanticscholar.org

However, recent studies suggest that the mechanism may be more complex than initially thought. d-nb.info There is evidence for alternative pathways, including those that may not involve a free NHC in solution. d-nb.infonih.gov For example, some reactions might proceed through a concerted mechanism where the base that deprotonates the azolium salt remains associated with the catalyst-substrate adduct, potentially influencing the stereoselectivity of the reaction. nih.gov

Additionally, radical pathways have been proposed to play a role in some NHC-catalyzed reactions. d-nb.infonih.gov Electron Paramagnetic Resonance (EPR) studies have detected radical species in certain benzoin condensation reactions, suggesting that a single-electron transfer (SET) from the Breslow intermediate to an aldehyde substrate could be an alternative mechanistic route. d-nb.info These ongoing mechanistic investigations are vital for a deeper understanding of NHC organocatalysis and for unlocking its full synthetic potential. nih.gov

Emerging Research Directions and Future Perspectives on Benzothiazolium, 3 Methyl , Methyl Sulfate

Interdisciplinary Research Paradigms and Synergistic Approaches

The unique combination of a cationic heterocyclic core and a common anionic counterpart in Benzothiazolium, 3-methyl-, methyl sulfate (B86663) makes it a candidate for interdisciplinary studies. Future research could synergistically combine principles from medicinal chemistry, materials science, and electrochemistry. For instance, the benzothiazole (B30560) moiety is a well-established pharmacophore in various drug discovery programs. Investigations could explore the potential of Benzothiazolium, 3-methyl-, methyl sulfate as a scaffold for novel therapeutic agents, where its ionic nature might influence bioavailability and cellular uptake.

In the realm of materials science, the compound could be explored as a component in ionic liquids or as a modifying agent for polymers and nanocomposites. Synergistic approaches might involve combining it with other functional materials to create hybrid systems with enhanced properties, such as improved conductivity or specific sensing capabilities. The interaction between the benzothiazolium cation and various substrates could be harnessed for applications in catalysis or as probes in biological imaging, bridging the gap between synthetic chemistry and life sciences.

Advancements in Characterization Techniques and Methodologies

A thorough understanding of the physicochemical properties of this compound is fundamental to unlocking its potential. Advanced characterization techniques will play a pivotal role in this endeavor. While standard spectroscopic methods like NMR and IR spectroscopy would provide basic structural confirmation, more sophisticated techniques are needed to probe its detailed electronic and structural characteristics.

Single-crystal X-ray diffraction, for instance, would be invaluable for determining its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing. This information is crucial for understanding its solid-state properties and for validating computational models. Advanced mass spectrometry techniques could provide insights into its fragmentation patterns and stability. Furthermore, thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential for evaluating its thermal stability, a key parameter for many material applications.

Innovations in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical entities and processes. Future research on this compound should prioritize the development of sustainable synthetic routes. Traditional methylation methods often rely on hazardous reagents like dimethyl sulfate. While the compound's name includes "methyl sulfate" as the anion, its synthesis would likely involve the methylation of a 3-methylbenzothiazole precursor.

Innovations in this area could focus on utilizing greener methylating agents, such as dimethyl carbonate, which is a less toxic alternative. researchgate.net The exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or glycerol (B35011) could significantly improve the sustainability of its synthesis. orgchemres.org Furthermore, employing catalytic methods, potentially with reusable catalysts, could reduce waste and energy consumption. mdpi.com The development of a one-pot synthesis from readily available starting materials would also align with the goals of green chemistry by improving process efficiency. researchgate.net

Green Chemistry ApproachPotential Benefit for Synthesis
Use of Greener ReagentsReduces toxicity and environmental impact.
Solvent-Free ConditionsMinimizes solvent waste and simplifies purification.
Catalytic MethodsIncreases reaction efficiency and reduces energy use.
One-Pot SynthesisImproves process economy and reduces waste generation.

Progress in Theoretical Chemistry and Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, theoretical studies could provide significant insights where experimental data is lacking. Density Functional Theory (DFT) calculations, for example, can be used to optimize the molecular geometry, predict spectroscopic signatures (IR, NMR), and determine electronic properties such as the HOMO-LUMO energy gap. researchgate.net

These calculations can help in understanding the reactivity of the benzothiazolium cation and its interaction with the methyl sulfate anion. mdpi.com Molecular dynamics simulations could be employed to study its behavior in different solvent environments or its interaction with biological macromolecules or material surfaces. Predictive modeling can also be used to screen for potential applications by calculating properties relevant to, for instance, its potential as an electrolyte in batteries or its binding affinity to a specific biological target. researchgate.net

Table of Calculated Properties for Related Compounds:

PropertySignificance
HOMO-LUMO GapIndicates chemical reactivity and electronic transition energy.
Molecular Electrostatic PotentialMaps charge distribution and predicts reactive sites.
Bond Dissociation EnergySuggests the stability of different parts of the molecule.
Solvation EnergyPredicts solubility in various solvents.

This table represents typical properties that could be calculated for this compound using theoretical methods.

Potential for Expanded Functional Material Integration and Design

The ionic and aromatic nature of this compound makes it an interesting building block for the design of new functional materials. Its integration into larger systems could lead to materials with novel or enhanced properties. For example, it could be incorporated as a functional group in polymers to create ion-conducting membranes for fuel cells or batteries. The benzothiazolium moiety could also be functionalized to act as a colorimetric or fluorescent sensor for specific analytes.

In the field of nanotechnology, this compound could be used to modify the surface of nanoparticles, improving their dispersibility or imparting specific functionalities. Its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and chemical properties for applications in gas storage, separation, or catalysis. The design of such materials would be guided by a fundamental understanding of the intermolecular interactions between the benzothiazolium salt and the host matrix, an area ripe for future investigation.

Q & A

Basic Research Question: What are the most reliable synthetic routes for preparing benzothiazolium, 3-methyl-, methyl sulfate, and how can reaction conditions be optimized?

Answer:
The synthesis of quaternary benzothiazolium salts typically involves alkylation of a benzothiazole precursor with methyl sulfate. A validated method involves reacting 3-methylbenzothiazole with dimethyl sulfate under anhydrous conditions at 60–80°C for 4–6 hours in an inert atmosphere . Optimization includes monitoring the reaction via thin-layer chromatography (TLC) and using stoichiometric excess of methyl sulfate (1.2:1 molar ratio) to ensure complete quaternization. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) yields high-purity products. Key parameters affecting yield include temperature control (<90°C to prevent decomposition) and moisture exclusion .

Basic Research Question: What analytical techniques are recommended for detecting and quantifying benzothiazolium derivatives in complex environmental matrices?

Answer:
Liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) is the gold standard for detecting benzothiazolium salts in environmental samples (e.g., water, sludge). Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity, with recoveries >85% for water samples . For quantification, isotope dilution with deuterated internal standards (e.g., d₆-benzothiazole) minimizes matrix effects. Method validation should include limits of detection (LOD < 0.1 ng/L) and precision testing (RSD < 15%) .

Basic Research Question: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification. Key spectral features include:

  • ¹H NMR : A singlet at δ 3.5–3.7 ppm for the methyl sulfate group and δ 2.8–3.0 ppm for the 3-methyl substituent on the benzothiazolium ring .
  • ¹³C NMR : A resonance at δ 110–120 ppm for the sulfate-linked methyl group .
    High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M⁺], m/z calculated for C₁₀H₁₂NO₃S₂: 274.0278). X-ray crystallography may further resolve stereochemical ambiguities .

Advanced Research Question: How do environmental factors influence the degradation pathways of benzothiazolium salts, and what are their persistence metrics?

Answer:
Benzothiazolium salts exhibit moderate persistence in aquatic environments (half-life: 20–40 days) but degrade faster under UV irradiation (half-life: <10 days) via cleavage of the sulfate ester bond . Hydrolysis is pH-dependent, with accelerated degradation at alkaline conditions (pH > 9). Microbial degradation pathways involve sulfatase enzymes, producing 3-methylbenzothiazole as a primary metabolite, which may exhibit higher toxicity than the parent compound . Advanced studies should combine liquid chromatography–high-resolution mass spectrometry (LC-HRMS) and non-target screening to identify transformation products .

Advanced Research Question: How can contradictory data on the cytotoxicity of benzothiazolium derivatives be resolved in mechanistic studies?

Answer:
Discrepancies in cytotoxicity studies often arise from variations in cell-line sensitivity, exposure duration, and metabolite interference. A systematic approach includes:

  • Dose-response profiling : Testing across multiple concentrations (0.1–100 µM) in human hepatic (HepG2) and renal (HEK293) cell lines .
  • Metabolite tracking : Using LC-MS to quantify intracellular accumulation of benzothiazolium and its hydrolyzed byproducts .
  • Pathway analysis : RNA sequencing to identify oxidative stress (Nrf2 pathway) or mitochondrial dysfunction (ATP depletion assays) as primary mechanisms . Standardizing assay conditions (e.g., serum-free media to avoid protein binding) improves reproducibility .

Advanced Research Question: What strategies are effective in mitigating the environmental impact of benzothiazolium salts while retaining their pharmaceutical utility?

Answer:
Green chemistry approaches include:

  • Structural modification : Replacing the methyl sulfate group with biodegradable esters (e.g., ethyl sulfate) to reduce persistence .
  • Advanced oxidation processes (AOPs) : Using UV/H₂O₂ or Fenton reactions to degrade residual benzothiazolium salts in wastewater, achieving >90% removal efficiency .
  • Life-cycle assessment (LCA) : Quantifying environmental footprints from synthesis to disposal to prioritize sustainable alternatives .

Basic Research Question: What storage conditions are critical for maintaining the stability of this compound in long-term studies?

Answer:
Store the compound in airtight, amber glass containers under inert gas (argon or nitrogen) at −20°C. Moisture and light exposure must be minimized to prevent hydrolysis and photodegradation. Periodic stability testing via HPLC (95–105% purity threshold) is recommended every 6 months .

Advanced Research Question: How does the electronic structure of this compound influence its reactivity in photochemical applications?

Answer:
The benzothiazolium core exhibits strong electron-withdrawing properties, stabilizing charge-transfer complexes in photoactive materials. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ~3.2 eV, enabling visible-light absorption (λmax ≈ 450 nm) . Experimental validation via transient absorption spectroscopy can track excited-state dynamics, revealing triplet-state lifetimes >200 ns, which are advantageous for photocatalytic applications .

Advanced Research Question: What computational tools are recommended for predicting the metabolic pathways of benzothiazolium derivatives in biological systems?

Answer:
Use in silico platforms like PISTACHIO and REAXYS to predict phase I/II metabolism. Key metabolic reactions include:

  • Hydrolysis : Cleavage of the sulfate group by esterases.
  • Oxidation : CYP450-mediated hydroxylation of the benzothiazole ring .
    Benchmark predictions against in vitro microsomal assays (human liver microsomes, HLMs) for validation. Adjust parameters to prioritize high-probability metabolites (plausibility score >0.95) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.